4,4'-Sulfonylbis(2-nitrobenzoic acid)
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Overview
Description
4,4’-Sulfonylbis(2-nitrobenzoic acid) is an organic compound with the molecular formula C14H8N2O10S. It is characterized by the presence of two nitrobenzoic acid groups connected by a sulfonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Sulfonylbis(2-nitrobenzoic acid) can be synthesized through the nitration of benzoic acid derivatives. One common method involves the nitration of 4,4’-sulfonylbisbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
Industrial production of 4,4’-Sulfonylbis(2-nitrobenzoic acid) often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The final product is usually purified through recrystallization or other separation techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(2-nitrobenzoic acid) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The sulfonyl group can be oxidized further under specific conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Reduction: Formation of 4,4’-sulfonylbis(2-aminobenzoic acid).
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4,4’-Sulfonylbis(2-nitrobenzoic acid) is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme kinetics and as a reagent in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(2-nitrobenzoic acid) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: A simpler nitrobenzoic acid derivative with similar reactivity but lacking the sulfonyl linkage.
4-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
4,4’-Sulfonylbisbenzoic acid: The non-nitrated precursor of 4,4’-Sulfonylbis(2-nitrobenzoic acid).
Uniqueness
4,4’-Sulfonylbis(2-nitrobenzoic acid) is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler nitrobenzoic acid derivatives .
Properties
CAS No. |
22437-96-3 |
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Molecular Formula |
C14H8N2O10S |
Molecular Weight |
396.29 g/mol |
IUPAC Name |
4-(4-carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
OVZZXSOYKIKFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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